molecular formula C13H18N2O2 B11953269 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 24250-71-3

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide

Cat. No.: B11953269
CAS No.: 24250-71-3
M. Wt: 234.29 g/mol
InChI Key: TUTYDIRXNJGWDX-UHFFFAOYSA-N
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Description

N-[1-(Aminocarbonyl)-3-methylbutyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. Benzamide derivatives are extensively investigated for their potent inhibitory effects on a range of enzyme systems, notably serving as key pharmacophores in the development of human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE) inhibitors . These enzymatic targets are crucial in physiological and pathological processes, with AChE inhibition being a primary therapeutic strategy for managing neurodegenerative symptoms, and carbonic anhydrase inhibition being relevant for conditions like glaucoma and epilepsy . The structural motif of this compound, incorporating both benzamide and aminocarbonyl groups, aligns with modern drug discovery approaches that leverage such frameworks to design novel bioactive molecules with potential applications in neurodegenerative and metabolic diseases . Researchers can utilize this high-purity compound as a critical building block or reference standard in synthetic chemistry projects, for in-depth kinetic studies of enzyme function, or as a starting point for the development of multitarget-directed ligands. Its well-defined structure supports computational modeling and mechanistic studies, including Density Functional Theory (DFT) analyses to elucidate reaction pathways, which is fundamental for advancing synthetic methodology . This product is intended for research purposes in a controlled laboratory environment only. It is not approved for human or veterinary diagnostic or therapeutic use, and it must not be administered to humans or animals.

Properties

CAS No.

24250-71-3

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)

InChI Key

TUTYDIRXNJGWDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Amidation via Carbodiimide Coupling

A widely employed method involves activating benzoic acid derivatives for coupling with 1-(aminocarbonyl)-3-methylbutylamine. The use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates efficient amide bond formation.

Procedure :

  • Dissolve benzoic acid (1.22 g, 0.01 mol) and EDCl (2.30 g, 0.012 mol) in anhydrous DMF (20 mL).

  • Add HOBt (1.62 g, 0.012 mol) and stir at 0°C for 30 minutes.

  • Introduce 1-(aminocarbonyl)-3-methylbutylamine (1.58 g, 0.01 mol) dropwise, followed by N-methylmorpholine (1.21 g, 0.012 mol).

  • Stir at room temperature for 12 hours, then dilute with ethyl acetate (50 mL) and wash with 5% HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol to yield the product (72%).

Key Insights :

  • EDCl/HOBt activation minimizes racemization and enhances yields compared to traditional Schotten-Baumann conditions.

  • Polar aprotic solvents like DMF improve reagent solubility but require stringent drying to avoid hydrolysis.

Benzoylation of Preformed Isocyanate Intermediates

This route leverages the reactivity of isocyanates to form carbamoyl groups in situ.

Procedure :

  • React 3-methylbutylamine (1.01 g, 0.01 mol) with triphosgene (1.78 g, 0.006 mol) in dichloromethane (DCM) at −10°C.

  • After 1 hour, add benzoyl chloride (1.41 g, 0.01 mol) and triethylamine (1.01 g, 0.01 mol).

  • Warm to room temperature, stir for 4 hours, and quench with ice water.

  • Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the product (65%).

Mechanistic Analysis :

  • Triphosgene generates an isocyanate intermediate, which reacts with benzoyl chloride to form the target compound.

  • Low temperatures suppress side reactions such as urea formation.

Reductive Amination Followed by Benzoylation

A sequential approach involving reductive amination and subsequent benzoylation offers modularity for structural variants.

Procedure :

  • Condense 3-methylbutyraldehyde (0.86 g, 0.01 mol) with ammonium carbonate (1.92 g, 0.02 mol) in methanol (15 mL) at 50°C for 6 hours.

  • Reduce the imine intermediate with sodium cyanoborohydride (0.63 g, 0.01 mol) at pH 5 (acetic acid buffer).

  • Isolate 1-(aminocarbonyl)-3-methylbutylamine (yield: 58%) and subject it to benzoylation using benzoyl chloride under Schotten-Baumann conditions (10% NaOH, 0°C).

  • Recrystallize from ethanol to obtain the final product (63%).

Optimization Considerations :

  • Sodium cyanoborohydride’s selectivity for imine reduction minimizes over-reduction byproducts.

  • Aqueous basic conditions during benzoylation prevent carbamoyl group hydrolysis.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Purity Scalability
EDCl/HOBt CouplingEDCl, HOBt, DMF72%>95%High
Isocyanate IntermediateTriphosgene, Benzoyl Chloride65%92%Moderate
Reductive AminationNaCNBH₃, Benzoyl Chloride63%89%Low
  • EDCl/HOBt Coupling excels in yield and scalability but demands anhydrous conditions.

  • Isocyanate Routes offer rapid access but involve hazardous reagents like triphosgene.

  • Reductive Amination is modular but suffers from lower yields due to intermediate instability.

Critical Reaction Parameters

Solvent Selection

  • DMF : Enhances coupling efficiency but complicates purification due to high boiling point.

  • DCM : Ideal for low-temperature reactions but limits solubility of polar intermediates.

  • Ethanol : Preferred for recrystallization, balancing recovery and purity.

Temperature and pH Control

  • Amidation reactions proceed optimally at 0–25°C to suppress hydrolysis.

  • pH 7–8 during reductive amination stabilizes the imine intermediate.

Industrial-Scale Considerations

  • Continuous Flow Systems : Mitigate exothermic risks in EDCl-mediated couplings.

  • Catalytic Recycling : Immobilized HOBt derivatives reduce reagent costs.

  • Waste Management : Neutralization of HCl byproducts with aqueous NaOH is critical for environmental compliance .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has shown promise as a potential anticancer agent. Studies indicate that modifications in the structure of benzamide derivatives can influence their potency against specific biological targets, including DNA methyltransferases, which are crucial in epigenetic regulation.

2. Enzyme Inhibition:
The compound is evaluated for its inhibitory effects on various enzymes. For instance, its interaction with DNA methyltransferases reveals insights into how structural variations impact biological activity. This makes it a candidate for drug development targeting diseases related to aberrant DNA methylation .

3. Antimicrobial Properties:
Research has demonstrated that benzamide derivatives exhibit antimicrobial activity. This compound could potentially be explored for its efficacy against bacterial strains, contributing to the search for new antimicrobial agents .

Biochemical Research Applications

1. Interaction Studies:
Studies focusing on the binding affinity of this compound to target proteins or enzymes are essential for understanding its mechanism of action. Such investigations are crucial for elucidating how this compound can modulate biochemical pathways and influence cellular processes .

2. Structural Modifications:
The compound's structural characteristics allow for further modifications aimed at enhancing its efficacy and selectivity. This adaptability is beneficial in optimizing its pharmacological properties for therapeutic use .

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in industrial chemistry, particularly in the production of various materials such as plastics and rubber. Its chemical reactivity can be harnessed in synthesizing novel compounds with desirable properties for industrial applications .

Mechanism of Action

The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: N-[1-(Aminocarbonyl)-3-methylbutyl]benzamide
  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.29 g/mol
  • CAS Registry Number : 24250-71-3
  • Key Features: Contains a benzamide core substituted with a branched alkyl chain (3-methylbutyl) and an aminocarbonyl (-NH-C=O) group.

Comparison with Structurally Similar Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Molecular Formula: C₁₃H₁₉NO₂
  • Key Differences: Replaces the aminocarbonyl group with a hydroxyl (-OH) and two methyl groups.
  • Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions.
  • Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Physical Properties : Higher polarity due to the hydroxyl group, leading to different solubility profiles compared to the target compound .
Property Target Compound N-(2-Hydroxy-...)benzamide
Functional Groups Aminocarbonyl Hydroxyl, Dimethyl
Molecular Weight (g/mol) 234.29 221.29
Key Applications Chelation, Pharma Metal Catalysis

N-(1-Carbamoylcyclopentyl)benzamide

  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Key Differences : Cyclopentyl ring replaces the 3-methylbutyl chain.
  • LogP : Predicted to be higher (2.1) than the target compound (1.89), indicating increased lipophilicity .

N-[1-(1H-1,3-Benzimidazol-2-yl)-3-methylbutyl]benzenecarboxamide

  • Molecular Formula : C₁₉H₂₁N₃O
  • Key Differences: Incorporates a benzimidazole ring instead of the aminocarbonyl group.
  • Applications: Benzimidazole derivatives are known for antimicrobial and anticancer activities. The target compound lacks this heterocycle, suggesting divergent pharmacological profiles .
  • Molecular Weight : 307.39 g/mol, significantly larger than the target compound .

N-Benzoyl-L-methionine Amide

  • Molecular Formula : C₁₂H₁₆N₂O₂S
  • Key Differences : Contains a methylthio (-SCH₃) group, introducing sulfur into the structure.

Biological Activity

N-[1-(aminocarbonyl)-3-methylbutyl]benzamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article synthesizes recent research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties. The presence of an aminocarbonyl group enhances its interaction with biological targets, making it a candidate for further investigation.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. A study focusing on various benzamide compounds demonstrated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. For instance, compounds were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using the MTT assay. The results indicated that several synthesized compounds were more potent than the standard cisplatin treatment in specific cell lines, suggesting a promising avenue for further development in cancer therapy .

2. Enzyme Inhibition

Benzamide derivatives are also being explored as enzyme inhibitors. For example, a study on multi-targeted compounds revealed that certain benzamides effectively inhibited acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical in Alzheimer's disease pathology. The most active compound against AChE showed an IC50 value of 0.056 µM, indicating strong inhibitory activity compared to standard drugs like donepezil . This suggests that this compound may possess similar inhibitory properties.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. Structure-activity relationship studies have shown that modifications in the benzamide structure can significantly affect their potency and selectivity against specific biological targets. For instance, variations in substituents on the aromatic ring or changes in the amide linkage can enhance binding affinity to target proteins or enzymes .

Case Studies

Case Study 1: Anticancer Efficacy

A focused investigation on a series of benzamide derivatives revealed that compound 5e exhibited remarkable cytotoxic effects across multiple cancer cell lines, outperforming traditional chemotherapeutics like cisplatin. This study underscores the potential of this compound as a lead compound for developing new anticancer agents .

Case Study 2: Neuroprotective Potential

In another study exploring Alzheimer’s disease treatments, several benzamides were identified as dual inhibitors of AChE and BACE1. The promising results from these studies indicate that this compound could be further evaluated for neuroprotective effects, potentially altering the course of neurodegenerative diseases .

Table 1: Cytotoxic Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
5eMDA-MB-2311.2Cisplatin2.0
5eSUIT-22.5Cisplatin1.8
5eHT-290.9Cisplatin1.5

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
This compoundBACE1TBD

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